molecular formula C14H15NO2S B5332685 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B5332685
M. Wt: 261.34 g/mol
InChI Key: RVWWKQHTSKFZBD-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that features a methoxyphenyl group and a thiophen-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with thiophen-2-ylmethylamine under appropriate conditions to form the desired acetamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(thiophen-2-ylmethyl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The thiophen-2-ylmethyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenyl)-N-(thiophen-2-ylmethyl)acetamide
  • 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethylamine
  • 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)propionamide

Uniqueness

2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both methoxyphenyl and thiophen-2-ylmethyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-17-13-7-3-2-5-11(13)9-14(16)15-10-12-6-4-8-18-12/h2-8H,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWWKQHTSKFZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N,N'-Carbonyldiimidazole (8.1 g) is added to a stirred solution of 2-(2-methoxyphenyl)acetic acid (8.3 g) in anhydrous dichloromethane (80 cc), cooled to +5° C.; stirring of the reaction mixture is continued for 1 hour and a half and (2-thienyl)methylamine (5.1 cc) is then added. Stirring of the reaction mixture is continued for 1 hour at +5° C. and then for 2 hours at ambient temperature. The reaction mixture is then washed with distilled water (2×40 cc); the organic solution is dried over magnesium sulphate and concentrated to dryness under reduced pressure (2.7 kPa). The solid residue obtained is washed with isopropyl ether (30 cc), drained and dried. N-(2-Thienyl)methyl-2-(2-methoxyphenyl)acetamide (10.5 g) melting at 84° C. is obtained.
[Compound]
Name
N,N'-Carbonyldiimidazole
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two

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